

# Application Notes & Protocols for the Quantitative Analysis of Flutriafol using Gas Chromatography

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## Compound of Interest

Compound Name: *Flutriafol*

Cat. No.: *B1262586*

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## Introduction

**Flutriafol** is a broad-spectrum systemic triazole fungicide used to control a variety of fungal diseases in crops.[1][2][3] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in food, environmental samples, and for quality control in formulated products. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS/MS) or nitrogen-phosphorus detectors (NPD), offers a robust and sensitive platform for the quantitative analysis of **Flutriafol**. [1][4] This document provides detailed application notes and protocols for the quantitative determination of **Flutriafol** using gas chromatography.

## Principle of Analysis

The quantitative analysis of **Flutriafol** by gas chromatography involves three key stages:

- **Sample Preparation:** Extraction of **Flutriafol** from the sample matrix and subsequent cleanup to remove interfering components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for this purpose.[5][6]
- **Gas Chromatographic Separation:** The prepared sample extract is injected into the GC system, where **Flutriafol** is separated from other components based on its volatility and

interaction with the stationary phase of the analytical column.

- Detection and Quantification: As **Flutriafol** elutes from the column, it is detected by a sensitive detector, such as a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).<sup>[1][4]</sup> Quantification is achieved by comparing the peak area or height of **Flutriafol** in the sample to that of a known concentration in a standard solution.

## Experimental Protocols

### Sample Preparation: QuEChERS Method

The QuEChERS method is highly effective for extracting **Flutriafol** from various matrices, including fruits, vegetables, and soil.<sup>[5][6][7]</sup>

Materials and Reagents:

- Homogenized sample (e.g., fruit, vegetable, soil)
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- Centrifuge tubes (50 mL and 2 mL)
- Centrifuge
- Vortex mixer

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.<sup>[8]</sup>

- Add 10 mL of acetonitrile to the tube.[8]
- Add the QuEChERS extraction salts (4 g  $\text{MgSO}_4$ , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).[8]
- Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction.[6]
- Centrifuge the tube at  $\geq 3000$  rpm for 5 minutes.[8]
- Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL dispersive solid-phase extraction (dSPE) cleanup tube containing PSA and  $\text{MgSO}_4$ . [7]
- Vortex the dSPE tube for 30 seconds.
- Centrifuge the dSPE tube for 5 minutes.
- Collect the supernatant for GC analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS/MS) Conditions

Instrumentation:

- Gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

Chromatographic Conditions:

Parameter	Value
Injector	Splitless
Injection Volume	1-2 µL
Inlet Temperature	250 - 280 °C
Carrier Gas	Helium
Column	HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Oven Program	Initial 80 °C, ramp at 20 °C/min to 170 °C, then ramp at 20 °C/min to 310 °C, hold for 3.5 minutes. <a href="#">[5]</a>
Transfer Line Temp	280 - 300 °C

Mass Spectrometer Conditions (Multiple Reaction Monitoring - MRM):

Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
219	123	95

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The retention time for **Flutriafol** under these conditions is approximately 7.212 minutes.[\[5\]](#)

## Quantitative Data and Method Validation

Method validation is crucial to ensure the reliability of the analytical results.[\[9\]](#) Key validation parameters for the quantitative analysis of **Flutriafol** are summarized below.

## Method Performance Characteristics

Parameter	Typical Value/Range
Limit of Detection (LOD)	0.006 - 0.033 mg/kg
Limit of Quantification (LOQ)	0.01 - 0.05 mg/kg[1][4]
Linearity (Correlation Coefficient, $r^2$ )	> 0.99[9]
Accuracy (Recovery)	72.9% - 102%[7]
Precision (Relative Standard Deviation, RSD)	< 15%[7][10]

## Linearity

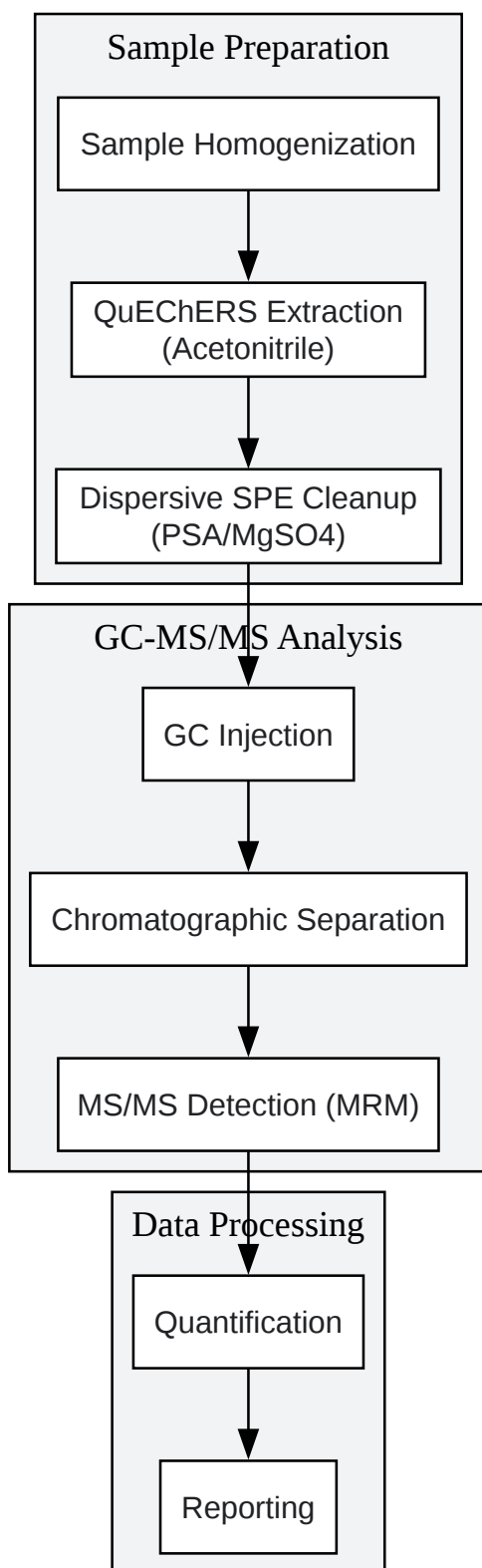
Linearity should be assessed by preparing matrix-matched calibration curves with at least five concentration levels.[5] For example, calibration standards of 1, 2, 5, 10, 50, 100, and 200 µg/kg can be prepared in blank matrix extracts.[5]

## Accuracy and Precision

Accuracy is determined by performing recovery studies on fortified blank samples at multiple concentration levels (e.g., low, medium, and high). Precision is evaluated by analyzing replicate samples, and the relative standard deviation (RSD) is calculated.

## Visualizations

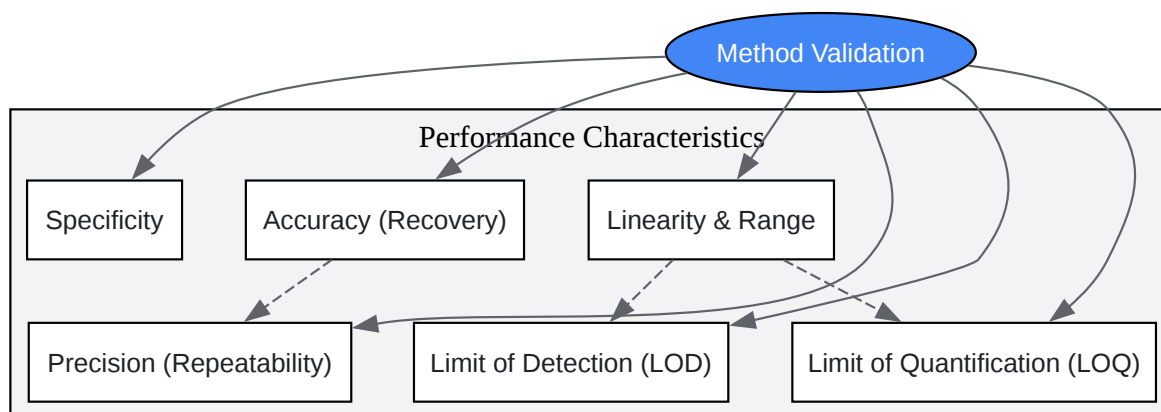
## Experimental Workflow



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Caption: Workflow for **Flutriafol** analysis.

## Method Validation Logic



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Caption: Key parameters for method validation.

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